molecular formula C12H14BrNO2 B1429859 Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate CAS No. 852470-82-7

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B1429859
CAS No.: 852470-82-7
M. Wt: 284.15 g/mol
InChI Key: KLSXRGAHCLSQFM-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of a bromophenyl group and a dimethylamino group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 3-bromobenzaldehyde with dimethylamine and methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enone structure. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl 2-(3-bromophenyl)-3-(ethylamino)prop-2-enoate

Uniqueness

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the dimethylamino group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl (Z)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSXRGAHCLSQFM-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CC(=CC=C1)Br)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.